molecular formula C13H20BNO3 B14764963 2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B14764963
M. Wt: 249.12 g/mol
InChI Key: YPDYOTOWHXURCL-UHFFFAOYSA-N
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Description

2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of organoboron compounds It is characterized by the presence of a pyridine ring substituted with a methoxy group, a methyl group, and a dioxaborolane moiety

Preparation Methods

The synthesis of 2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-methoxy-3-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the boronate ester. The reaction conditions may vary, but common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may involve the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DMF. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyridine ring.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronate ester in chemical reactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, the boronate ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar compounds to 2-Methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

Properties

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

IUPAC Name

2-methoxy-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H20BNO3/c1-9-10(7-8-15-11(9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3

InChI Key

YPDYOTOWHXURCL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OC)C

Origin of Product

United States

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